molecular formula C18H19NO4 B1298153 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide CAS No. 247592-68-3

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B1298153
CAS No.: 247592-68-3
M. Wt: 313.3 g/mol
InChI Key: OOFYVYMGVARZGK-UHFFFAOYSA-N
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Description

CAS No.: 247592-68-3 Molecular Formula: C₁₈H₁₉NO₄ Molecular Weight: 313.36 g/mol Structural Features: This compound consists of (1) an acetamide backbone, (2) a phenoxy ether linkage substituted with ethoxy (2-position) and formyl (4-position) groups, and (3) an o-tolyl (2-methylphenyl) group attached to the acetamide nitrogen (Figure 1). Its synthesis involves multi-step organic reactions, including etherification and amidation, and it is primarily utilized in pharmaceutical chemistry for lead optimization due to its modifiable aromatic and amide functionalities .

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)8-9-16(17)23-12-18(21)19-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYVYMGVARZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201453
Record name 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-68-3
Record name 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247592-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes an ethoxy group, a formyl group, and a phenoxy linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is C18H19NO4, with a molecular weight of approximately 313.35 g/mol. Its structure features a phenyl ring substituted with a methyl group and an acetamide functional group, which may influence its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
2aHCT-1165.0
4bHEP23.5
4dHEP24.0

These compounds were evaluated using the MTT assay, demonstrating promising results compared to the standard drug Doxorubicin.

The mechanism of action for this class of compounds typically involves interaction with specific enzymes or receptors that modulate their activity. Preliminary studies suggest that the presence of the formyl group and acetamide moiety may enhance binding to biological targets, potentially influencing metabolic pathways.

Study 1: Antimicrobial Properties

A study investigating the antimicrobial activity of related compounds found that several derivatives exhibited significant antibacterial effects against common pathogens. For example:

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus20

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds, demonstrating that they significantly reduced pro-inflammatory cytokine levels in vitro. The results indicated:

Compound NameCytokine Inhibition (%)Reference
Compound CIL-6: 75%
Compound DTNF-α: 60%

This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Variations CAS No. References
Target Compound C₁₈H₁₉NO₄ 313.36 Ethoxy (2-position), formyl (4-position), o-tolyl 247592-68-3
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide C₁₉H₂₀ClNO₄ 361.82 5-Chloro, 2-phenylethyl (vs. o-tolyl) 692267-44-0
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide C₁₇H₁₆FNO₄ 317.32 4-Fluorophenyl (vs. o-tolyl) 575449-73-9
2-(2-Ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide C₂₁H₁₉NO₄ 349.38 Naphthalen-1-yl (vs. o-tolyl) 486993-05-9
2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide C₁₉H₂₁NO₄ 327.37 1-Phenylethyl (vs. o-tolyl) 881602-71-7
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide C₁₈H₁₉NO₅ 329.35 Methoxy (2-position), 4-ethoxyphenyl (vs. o-tolyl) 876566-09-5
2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide C₁₇H₁₇NO₄ 299.33 Methoxy (2-position) (vs. ethoxy) 290.75*

Note: Values marked with * are inferred from molecular formulas in evidence due to incomplete data.

Impact of Substituents on Physicochemical Properties

313.36) . The 1-phenylethyl group (CAS 881602-71-7) adds conformational flexibility, which could enhance binding to dynamic enzyme pockets .

Ether Linkage Variations:

  • Substituting ethoxy with methoxy (CAS 876566-09-5) shortens the alkyl chain, reducing steric hindrance and altering electronic effects on the formyl group .

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